

Application Notes: Flow Cytometry Analysis of T-Cells Treated with Hpk1-IN-21

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Compound of Interest

Compound Name: *Hpk1-IN-21*

Cat. No.: *B12410474*

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Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation.[1][2] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates the SH2 domain containing leukocyte protein of 76kDa (SLP-76) at the Serine 376 residue.[3][4] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the dissociation of the SLP-76 signaling complex, its ubiquitination, and eventual proteasomal degradation.[3][5] This cascade of events effectively dampens the TCR signaling required for full T-cell activation, proliferation, and effector function.[3][6]

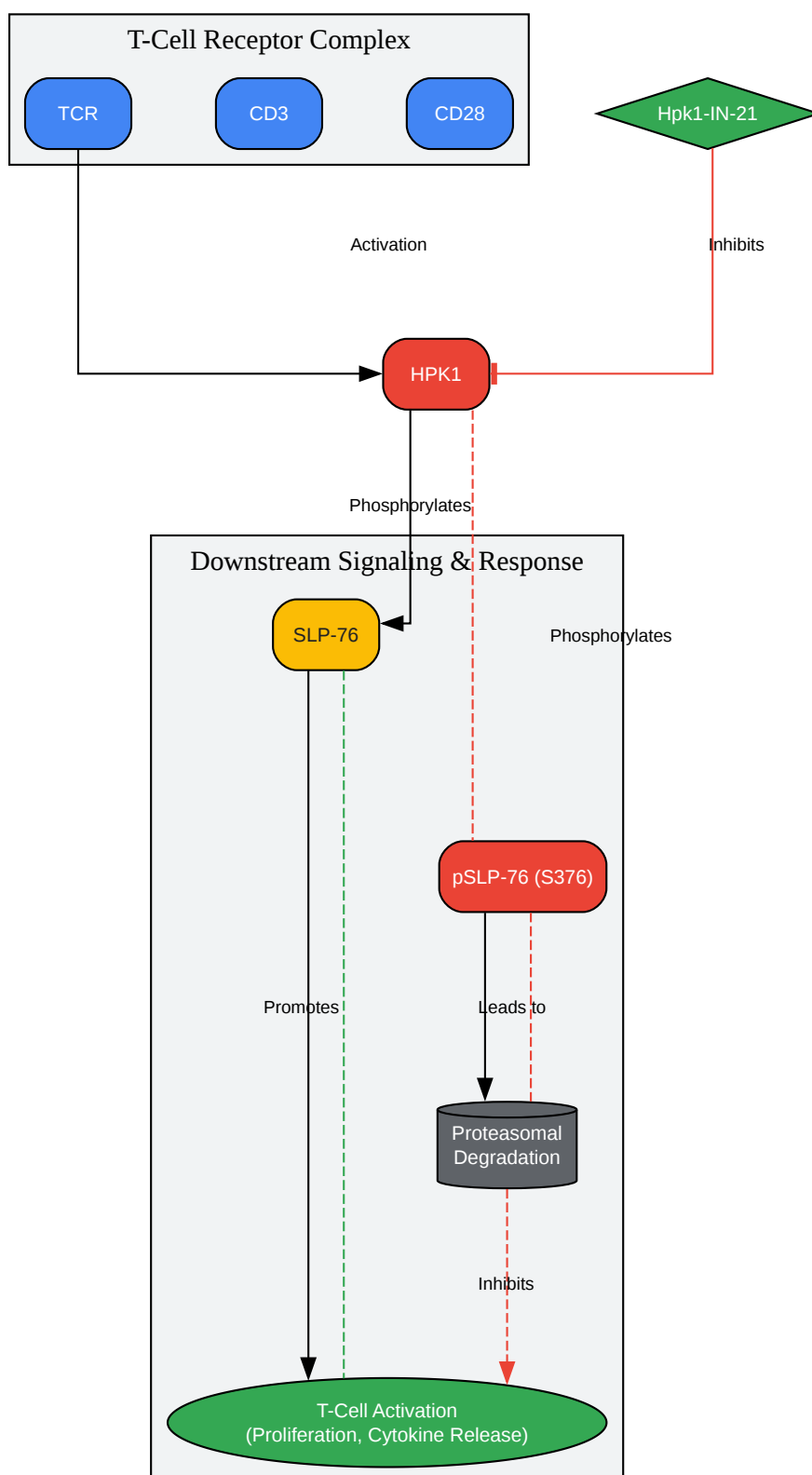
Hpk1-IN-21 is a potent and selective small molecule inhibitor of HPK1. By blocking the kinase activity of HPK1, **Hpk1-IN-21** prevents the phosphorylation of SLP-76, thereby sustaining TCR signaling and enhancing T-cell responses.[7][8] This enhanced activity manifests as increased proliferation, heightened production of effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and improved cytotoxic T-lymphocyte (CTL) activity.[2][3] Consequently, HPK1 inhibitors are being actively investigated as promising immunotherapeutic agents for oncology.[7][9][10]

These application notes provide detailed protocols for treating human T-cells with **Hpk1-IN-21** and subsequently analyzing the cellular response using flow cytometry. The provided

methodologies will enable researchers to quantify the effects of **Hpk1-IN-21** on key T-cell activation events.

Key Signaling Pathway

The following diagram illustrates the central role of HPK1 in the T-cell receptor signaling pathway and the mechanism of action for **Hpk1-IN-21**.



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Caption: HPK1 signaling pathway in T-cells and the inhibitory action of **Hpk1-IN-21**.

Experimental Data Summary

The following tables summarize the expected quantitative data from flow cytometry analysis of T-cells treated with **Hpk1-IN-21** compared to a vehicle control.

Table 1: Effect of **Hpk1-IN-21** on T-Cell Activation Markers

Treatment Group	% CD69+ of CD4+ T-cells	% CD25+ of CD4+ T-cells	% CD69+ of CD8+ T-cells	% CD25+ of CD8+ T-cells
Unstimulated	Baseline	Baseline	Baseline	Baseline
Stimulated + Vehicle	Increased	Increased	Increased	Increased
Stimulated + Hpk1-IN-21	Significantly Increased	Significantly Increased	Significantly Increased	Significantly Increased

Table 2: Effect of **Hpk1-IN-21** on SLP-76 Phosphorylation

Treatment Group	Mean Fluorescence Intensity (MFI) of pSLP-76 (S376) in CD4+ T-cells	Mean Fluorescence Intensity (MFI) of pSLP-76 (S376) in CD8+ T-cells
Unstimulated	Low	Low
Stimulated + Vehicle	High	High
Stimulated + Hpk1-IN-21	Significantly Reduced	Significantly Reduced

Table 3: Effect of **Hpk1-IN-21** on Intracellular Cytokine Production

Treatment Group	% IFN- γ + of CD8+ T-cells	% IL-2+ of CD4+ T-cells
Unstimulated	Baseline	Baseline
Stimulated + Vehicle	Increased	Increased
Stimulated + Hpk1-IN-21	Significantly Increased	Significantly Increased

Detailed Experimental Protocols

Protocol 1: In Vitro Treatment of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation and treatment of human PBMCs with **Hpk1-IN-21** followed by T-cell stimulation.

Materials:

- Ficoll-Paque PLUS
- Roswell Park Memorial Institute (RPMI) 1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Phosphate-Buffered Saline (PBS)
- Anti-CD3 antibody (plate-bound or soluble)
- Anti-CD28 antibody (soluble)
- **Hpk1-IN-21** (stock solution in DMSO)
- DMSO (vehicle control)
- 96-well flat-bottom culture plates

Procedure:

- **Isolate PBMCs:** Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
- **Cell Culture:** Resuspend the isolated PBMCs in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a concentration of 1×10^6 cells/mL.

- **Plate Coating** (for plate-bound stimulation): Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) by incubating for at least 2 hours at 37°C or overnight at 4°C.[11] Before adding cells, wash the wells twice with sterile PBS to remove unbound antibody.[12]
- **Cell Plating**: Add 1×10^5 PBMCs to each well of the culture plate.
- **Hpk1-IN-21 Treatment**: Prepare serial dilutions of **Hpk1-IN-21** in complete RPMI medium. Add the desired final concentrations of **Hpk1-IN-21** to the respective wells. Include a vehicle control group treated with an equivalent concentration of DMSO. Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
- **T-Cell Stimulation**: For plate-bound stimulation, add the cells to the pre-coated wells. For soluble stimulation, add anti-CD3 and anti-CD28 antibodies to the cell suspension at optimal concentrations (e.g., 1-3 µg/mL for anti-CD3 and 3-5 µg/mL for anti-CD28).[11] Include an unstimulated control group.
- **Incubation**: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for the desired time period (e.g., 24-72 hours for activation markers and cytokine analysis, or shorter time points for signaling studies).

Protocol 2: Flow Cytometry Analysis of T-Cell Activation Markers

This protocol details the staining procedure for surface markers to identify activated T-cells.

Materials:

- FACS Buffer (PBS with 2% FBS)
- Fluorochrome-conjugated antibodies:
 - Anti-CD3
 - Anti-CD4
 - Anti-CD8

- Anti-CD69
- Anti-CD25
- Viability dye (e.g., 7-AAD or similar)[13]
- FACS tubes

Procedure:

- Cell Harvesting: After incubation, gently resuspend the cells and transfer them to FACS tubes.
- Washing: Wash the cells once with 1-2 mL of cold FACS buffer and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant.
- Surface Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing the pre-titrated fluorescently labeled antibodies for CD3, CD4, CD8, CD69, and CD25.
- Incubation: Incubate for 20-30 minutes at 4°C in the dark.
- Washing: Wash the cells twice with 1-2 mL of cold FACS buffer, centrifuging as described above.
- Viability Staining: Resuspend the cell pellet in 100-200 µL of FACS buffer. Add the viability dye according to the manufacturer's instructions and incubate for 5-10 minutes at room temperature in the dark just before analysis.[13]
- Data Acquisition: Analyze the samples on a flow cytometer.

Protocol 3: Flow Cytometry Analysis of Intracellular pSLP-76 (S376)

This protocol describes the fixation, permeabilization, and intracellular staining required to detect the phosphorylated form of SLP-76.

Materials:

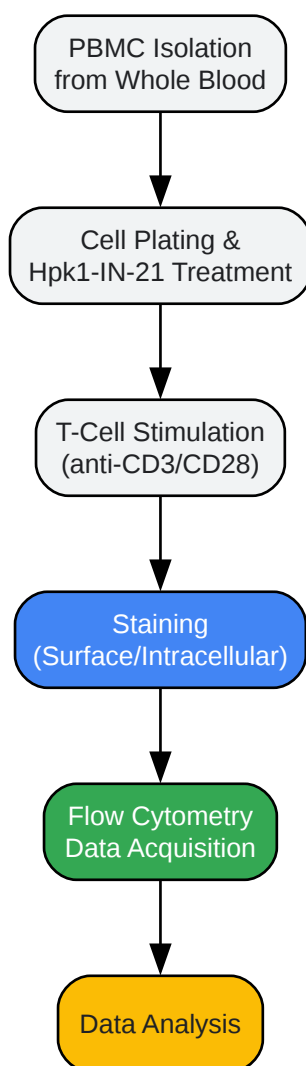
- FACS Buffer
- Fluorochrome-conjugated antibodies for surface markers (CD3, CD4, CD8)
- Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™ kit or equivalent)
- Permeabilization/Wash Buffer
- Fluorochrome-conjugated anti-pSLP-76 (S376) antibody
- FACS tubes

Procedure:

- Stimulation: For signaling studies, shorter stimulation times (e.g., 5, 15, 30 minutes) are recommended.
- Cell Harvesting and Surface Staining: Follow steps 1-5 from Protocol 2 to stain for surface markers.
- Fixation: After the final wash for surface staining, resuspend the cell pellet in 100 μ L of Fixation/Permeabilization solution and incubate for 20 minutes at 4°C.
- Permeabilization and Intracellular Staining: Wash the cells twice with 1 mL of Permeabilization/Wash Buffer. After the final wash, resuspend the cell pellet in 100 μ L of Permeabilization/Wash Buffer containing the anti-pSLP-76 (S376) antibody.
- Incubation: Incubate for 30-60 minutes at room temperature or 4°C in the dark.
- Washing: Wash the cells twice with 1 mL of Permeabilization/Wash Buffer.
- Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

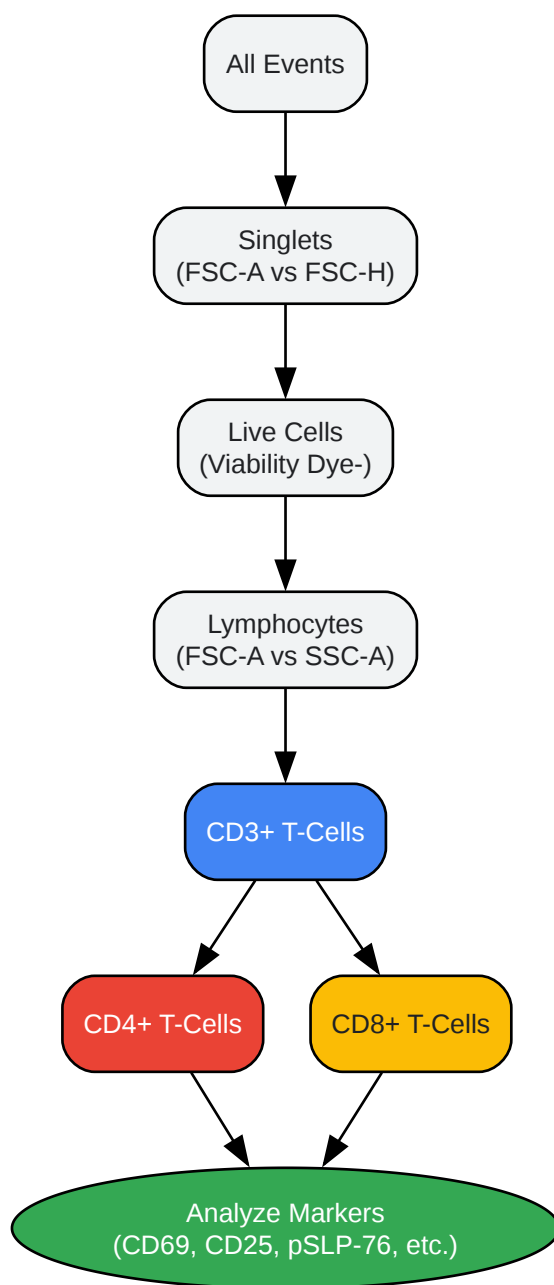
Experimental Workflow and Gating Strategy

The following diagrams illustrate a typical experimental workflow and a basic gating strategy for analyzing the flow cytometry data.



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Caption: General experimental workflow for **Hpk1-IN-21** T-cell analysis.



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Caption: A representative gating strategy for T-cell analysis by flow cytometry.

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